molecular formula C12H14O3 B14260043 Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester CAS No. 215736-58-6

Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester

Cat. No.: B14260043
CAS No.: 215736-58-6
M. Wt: 206.24 g/mol
InChI Key: RIMMVPBKQPIALH-UHFFFAOYSA-N
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Description

Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester is an organic compound with a complex structure It is an ester derivative of carbonic acid, where the esterification involves a methyl group, a 4-methylphenyl group, and a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester typically involves the esterification of carbonic acid with the appropriate alcohols. One common method is the reaction of carbonic acid with methyl 1-(4-methylphenyl)-2-propenyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with specific pathways in biological systems. These interactions can modulate various biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with similar reactivity but different applications.

    Ethyl benzoate: Another ester with a benzene ring, used in different industrial applications.

    Isopropyl butyrate: An ester with different alkyl groups, used in flavorings and fragrances.

Uniqueness

Carbonic acid, methyl 1-(4-methylphenyl)-2-propenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

215736-58-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 1-(4-methylphenyl)prop-2-enyl carbonate

InChI

InChI=1S/C12H14O3/c1-4-11(15-12(13)14-3)10-7-5-9(2)6-8-10/h4-8,11H,1H2,2-3H3

InChI Key

RIMMVPBKQPIALH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C=C)OC(=O)OC

Origin of Product

United States

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